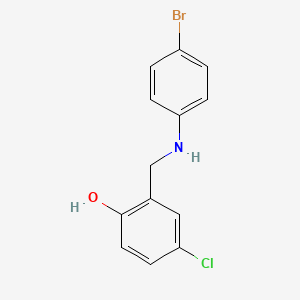

2-(((4-Bromophenyl)amino)methyl)-4-chlorophenol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(((4-Bromophenyl)amino)methyl)-4-chlorophenol is an organic compound with the molecular formula C₁₃H₁₁BrClNO and a molecular weight of 312.59 g/mol . This compound is characterized by the presence of a bromophenyl group, an aminomethyl group, and a chlorophenol group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(((4-Bromophenyl)amino)methyl)-4-chlorophenol typically involves a multi-step process. One common method includes the reaction of 4-bromobenzaldehyde with glycinamide hydrochloride in the presence of sodium hydroxide in methanol and water at room temperature for 17 hours. This is followed by reduction with sodium tetrahydroborate in methanol and water at 0°C .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the synthesis can be scaled up by optimizing reaction conditions and using industrial-grade reagents and equipment to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(((4-Bromophenyl)amino)methyl)-4-chlorophenol undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the nitro group to an amino group.

Substitution: Electrophilic aromatic substitution reactions can introduce different substituents on the aromatic ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Halogenation reactions often use bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce amines.

Scientific Research Applications

2-(((4-Bromophenyl)amino)methyl)-4-chlorophenol is used in various scientific research applications, including:

Chemistry: It serves as a building block in the synthesis of more complex organic molecules.

Biology: The compound is used in biochemical assays and studies involving enzyme inhibition.

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(((4-Bromophenyl)amino)methyl)-4-chlorophenol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, affecting biochemical pathways and cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

- 2-Bromophenol

- 4-Bromophenol

- 2,4-Dibromophenol

- 2,6-Dibromophenol

Uniqueness

2-(((4-Bromophenyl)amino)methyl)-4-chlorophenol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .

Biological Activity

2-(((4-Bromophenyl)amino)methyl)-4-chlorophenol, also known as 4-chloro-2-(4-bromobenzylamino)phenol, is a compound that has garnered attention for its potential biological activities. This article presents a detailed overview of its biological activities, including antimicrobial, anticancer, and nephrotoxic effects, based on various research findings.

Chemical Structure and Properties

The compound features a bromine atom and a chlorine atom attached to a phenolic structure, which is known to influence its biological activity. The presence of halogen atoms often enhances the lipophilicity and reactivity of organic compounds, potentially leading to increased biological interactions.

Antimicrobial Activity

Research has demonstrated that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of 4-bromophenyl and chlorophenol have shown efficacy against various bacterial strains. A study reported that N-(4-(4-bromophenyl) thiazol-2-yl)-2-chloroacetamide derivatives displayed promising antimicrobial activity against both Gram-positive and Gram-negative bacteria, indicating that structural modifications can enhance activity against pathogens .

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | Activity Type | Target Organisms | Reference |

|---|---|---|---|

| d1 | Antimicrobial | E. coli | |

| d6 | Anticancer | MCF7 Cells | |

| 4-A2CP | Nephrotoxic | Rat Renal Cells |

Anticancer Activity

The anticancer potential of this compound has been explored through various studies. The compound's structural analogs have been tested against different cancer cell lines, with significant results observed in estrogen receptor-positive breast cancer cells (MCF7). The Sulforhodamine B (SRB) assay indicated that certain derivatives exhibited strong cytotoxicity, suggesting that the presence of bromine and chlorine enhances the compound's ability to inhibit cancer cell proliferation .

Molecular Docking Studies

Molecular docking studies have been employed to elucidate the binding affinities and interactions of this compound with various biological targets. These studies provide insights into how structural features influence biological activity. For example, molecular docking has shown that the compound can effectively bind to specific protein targets involved in cancer progression and microbial resistance .

Properties

IUPAC Name |

2-[(4-bromoanilino)methyl]-4-chlorophenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11BrClNO/c14-10-1-4-12(5-2-10)16-8-9-7-11(15)3-6-13(9)17/h1-7,16-17H,8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIMKQPGMSSJVEX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NCC2=C(C=CC(=C2)Cl)O)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11BrClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50651460 |

Source

|

| Record name | 2-[(4-Bromoanilino)methyl]-4-chlorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50651460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.59 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100374-80-9 |

Source

|

| Record name | 2-[(4-Bromoanilino)methyl]-4-chlorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50651460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.